molecular formula C17H20O3 B5056273 1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene

1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5056273
M. Wt: 272.34 g/mol
InChI Key: QMFNSZZWAIZZNO-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with an ethyl group and a complex ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Formation of the Ether Chain: The initial step involves the reaction of 3-methoxyphenol with ethylene oxide to form 3-methoxyphenoxyethanol.

    Etherification: The 3-methoxyphenoxyethanol is then reacted with 1-bromo-2-ethylbenzene under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of aromatic ethers with biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with various molecular targets. The aromatic ether moiety can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The ethyl group and ether chain can also influence the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

    1-Ethyl-4-methoxybenzene: Similar structure but lacks the extended ether chain.

    1-Ethyl-4-phenoxybenzene: Similar structure but lacks the methoxy group on the phenoxy ring.

Uniqueness: 1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to the presence of both an ethyl group and a complex ether chain, which can significantly influence its chemical reactivity and biological interactions compared to simpler analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-14-7-9-15(10-8-14)19-11-12-20-17-6-4-5-16(13-17)18-2/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFNSZZWAIZZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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